Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). there are also metal-free synthetic routes that have been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Products with different substituents on the phenyl ring.
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the isoxazole ring.
Hydrolysis: The corresponding carboxylic acid derivative.
Scientific Research Applications
Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromo and fluorine substituents can enhance its binding affinity to certain biological targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Bromophenyl)isoxazole-3-carboxylate
- Ethyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
Uniqueness
Ethyl 5-(4-Bromo-3-fluorophenyl)isoxazole-3-carboxylate is unique due to the presence of both bromo and fluorine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H9BrFNO3 |
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Molecular Weight |
314.11 g/mol |
IUPAC Name |
ethyl 5-(4-bromo-3-fluorophenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C12H9BrFNO3/c1-2-17-12(16)10-6-11(18-15-10)7-3-4-8(13)9(14)5-7/h3-6H,2H2,1H3 |
InChI Key |
LRZZFLMORMDMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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